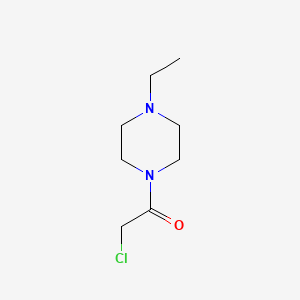
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone
Vue d'ensemble
Description
“2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C8H15ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” consists of an ethanone group (C2H3O) attached to a chloro group (Cl) and a 4-ethylpiperazin-1-yl group (C6H12N2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” include a molecular weight of 204.7 . It is a liquid at room temperature . Unfortunately, other specific properties like boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to further chemical modifications, making it valuable for creating a diverse range of therapeutic agents. For instance, it’s involved in the synthesis of active pharmaceutical ingredients (APIs) like ofloxacin , rifampicin , clozapine , sildenafil , trifluoperazine , and zopiclone .
Antitumor Activity
This compound has shown promise in antitumor studies. It has been used to synthesize piperazinyl amidrazones , which exhibit substantial antitumor activity against a number of cell lines. These compounds have been evaluated for their effectiveness in inhibiting cancer cell growth, with some derivatives showing more potency against specific cancer types like leukemia and CNS cancers .
Electrochemical Studies
The electrochemical behavior of derivatives of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone has been studied using cyclic voltammetry. This research is crucial for understanding the redox properties of these compounds, which can inform their potential use in electrochemical sensors or as redox-active drugs .
Propriétés
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUGYNBSZBWEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

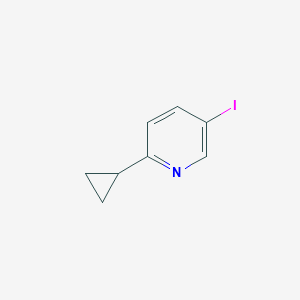
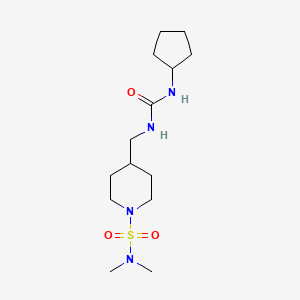
![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)
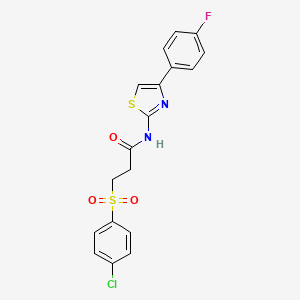
![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)
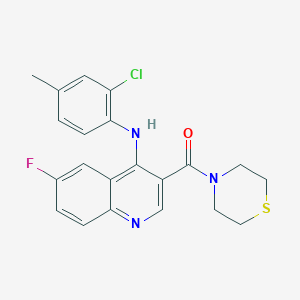
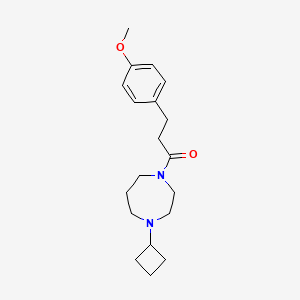
![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)
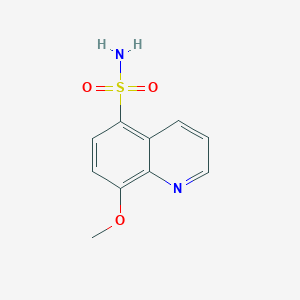
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)